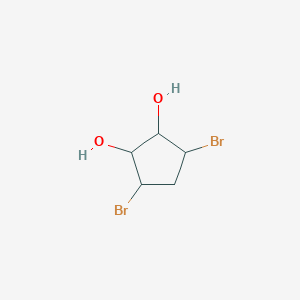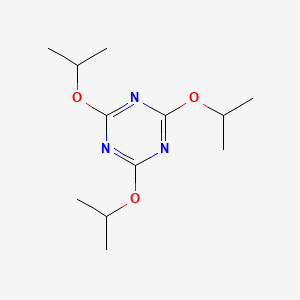
2,4,6-Tri(propan-2-yloxy)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tri(propan-2-yloxy)-1,3,5-triazine is a chemical compound belonging to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This specific compound is characterized by the presence of three propan-2-yloxy groups attached to the triazine ring, making it a unique and interesting molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tri(propan-2-yloxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with isopropanol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by propan-2-yloxy groups. The reaction conditions often include:
Solvent: Anhydrous toluene or another suitable organic solvent.
Base: Sodium hydroxide or potassium carbonate.
Temperature: Reflux conditions (around 110-120°C).
Time: Several hours to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tri(propan-2-yloxy)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The propan-2-yloxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of triazine derivatives with oxidized side chains.
Reduction: Formation of triazine derivatives with reduced side chains.
Substitution: Formation of triazine derivatives with substituted side chains.
Scientific Research Applications
2,4,6-Tri(propan-2-yloxy)-1,3,5-triazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4,6-Tri(propan-2-yloxy)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the substituents. The propan-2-yloxy groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or cell membranes.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: A phenol derivative with three tert-butyl groups, known for its antioxidant properties.
2,4,6-Triisopropylphenol: A phenol derivative with three isopropyl groups, used in various chemical applications.
Uniqueness
2,4,6-Tri(propan-2-yloxy)-1,3,5-triazine is unique due to its triazine core and the presence of propan-2-yloxy groups, which confer distinct chemical and physical properties
Properties
CAS No. |
29263-11-4 |
|---|---|
Molecular Formula |
C12H21N3O3 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2,4,6-tri(propan-2-yloxy)-1,3,5-triazine |
InChI |
InChI=1S/C12H21N3O3/c1-7(2)16-10-13-11(17-8(3)4)15-12(14-10)18-9(5)6/h7-9H,1-6H3 |
InChI Key |
ULUTUEGYNPIWIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC(=NC(=N1)OC(C)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



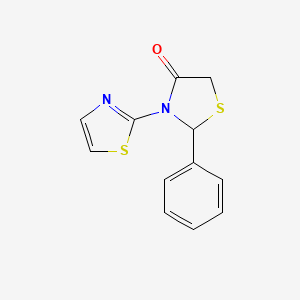
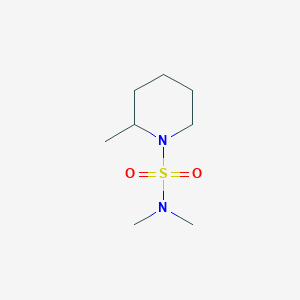
![N-[(Anilinothiocarbamoylamino)thiocarbamoyl]benzamide](/img/structure/B14009477.png)
![n-(Propan-2-yl)-n-[2-(prop-2-en-1-yloxy)ethyl]propan-2-amine](/img/structure/B14009480.png)
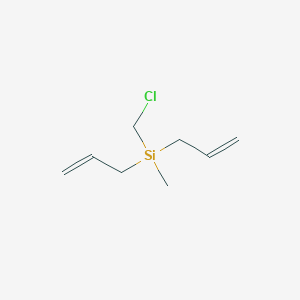
![1-[2-[2-(2-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14009493.png)
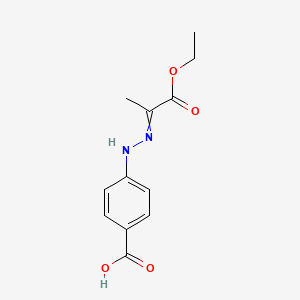

![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine](/img/structure/B14009512.png)
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009515.png)

